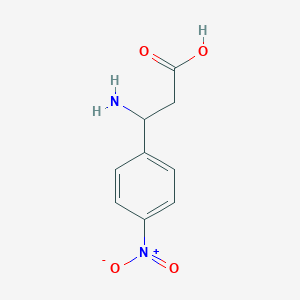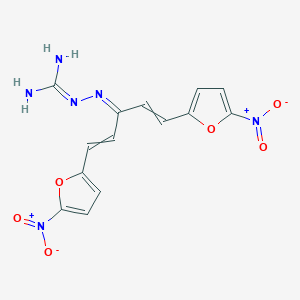
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one, commonly known as 2-FDCK, is a dissociative anesthetic drug that is structurally similar to ketamine. It is a relatively new drug that has gained popularity in the research community due to its potential applications in neuroscience and pharmacology.
Mechanism Of Action
2-FDCK works by blocking the NMDA receptor, which leads to a dissociative state characterized by a loss of sensory perception and a feeling of detachment from one's surroundings. This mechanism of action is similar to that of ketamine, which is why 2-FDCK is often used as a substitute for ketamine in research studies.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-FDCK are not well understood. However, it is known to have a short duration of action and a rapid onset of effects. It has been reported to cause sedation, hallucinations, and dissociation in humans.
Advantages And Limitations For Lab Experiments
One advantage of using 2-FDCK in lab experiments is that it is structurally similar to ketamine, which means that it can be used as a substitute for ketamine in studies of the NMDA receptor. Additionally, it has a shorter duration of action than ketamine, which makes it easier to use in experiments that require repeated dosing.
One limitation of using 2-FDCK in lab experiments is that it is a relatively new drug, and its long-term effects are not well understood. Additionally, it is a controlled substance in some countries, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-FDCK. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of interest is its potential as a tool for studying the mechanisms of learning, memory, and synaptic plasticity. Additionally, more research is needed to understand the long-term effects of 2-FDCK and its potential for abuse.
Synthesis Methods
The synthesis of 2-FDCK involves the reaction of 2-chloro-3,3-dimethylbutanone with potassium fluoride in the presence of a catalytic amount of copper(I) iodide. This reaction produces 2-fluoro-3,3-dimethyl-1-phenylbutan-1-one, which is subsequently purified and crystallized.
Scientific Research Applications
2-FDCK has been studied for its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a useful tool for studying the mechanisms of these processes.
properties
CAS RN |
106325-42-2 |
|---|---|
Product Name |
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one |
Molecular Formula |
C12H15FO |
Molecular Weight |
194.24 g/mol |
IUPAC Name |
2-fluoro-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI Key |
SSBMWZITSPQSFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
synonyms |
1-Butanone, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



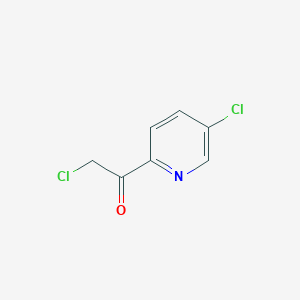
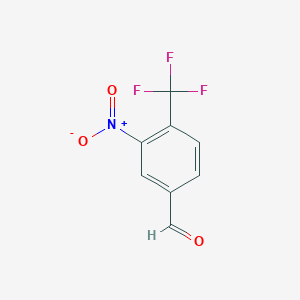
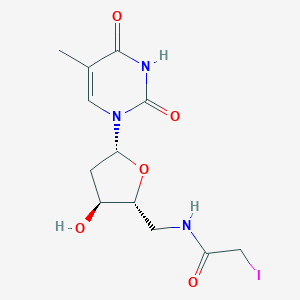
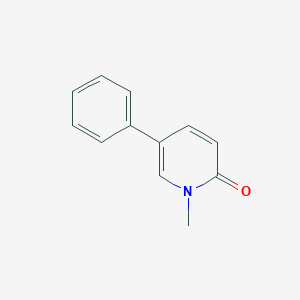
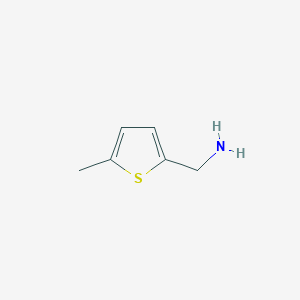
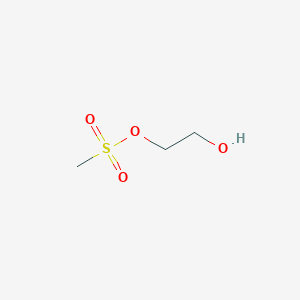
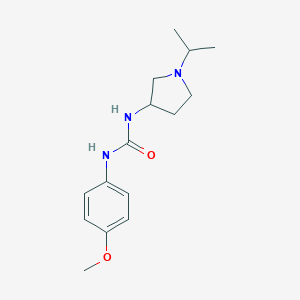
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

